molecular formula C20H25FN4O2 B2554194 4-(3-fluorophenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1046648-36-5

4-(3-fluorophenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2554194
CAS No.: 1046648-36-5
M. Wt: 372.444
InChI Key: VMQGAJYTRGHRNO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-d]pyrimidine class, characterized by a bicyclic scaffold combining pyrrole and pyrimidine rings. Key structural features include:

  • 1-Methyl group: Likely influences metabolic stability and steric hindrance.
  • 2-(Piperidin-1-yl)ethyl chain at position 6: Introduces a basic nitrogen, improving solubility and enabling interactions with neurotransmitter receptors (e.g., σ receptors or dopamine transporters) .

The compound’s fused-ring system and dione groups (positions 2 and 5) contribute to its rigidity and hydrogen-bonding capacity, critical for target binding .

Properties

IUPAC Name

4-(3-fluorophenyl)-1-methyl-6-(2-piperidin-1-ylethyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O2/c1-23-16-13-25(11-10-24-8-3-2-4-9-24)19(26)17(16)18(22-20(23)27)14-6-5-7-15(21)12-14/h5-7,12,18H,2-4,8-11,13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQGAJYTRGHRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC(=CC=C3)F)C(=O)N(C2)CCN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-fluorophenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolopyrimidine class of compounds, which have been studied for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C19H24FN5O2C_{19}H_{24}FN_5O_2 with a molecular weight of approximately 373.43 g/mol. The structure features a fluorophenyl group and a piperidinyl ethyl substituent attached to a pyrrolopyrimidine core.

Biological Activity Overview

Research indicates that compounds within the pyrrolopyrimidine class exhibit a range of biological activities including:

  • Antiproliferative Effects : Many derivatives have shown significant antiproliferative activity against various cancer cell lines.
  • Antimicrobial Properties : Some studies suggest efficacy against bacterial strains and Mycobacterium tuberculosis.
  • Neurological Effects : Certain derivatives demonstrate anticonvulsant properties and potential neuroprotective effects.

Antiproliferative Activity

A notable study evaluated the antiproliferative activity of various pyrrolopyrimidine derivatives against cancer cell lines. The compound exhibited IC50 values indicating significant growth inhibition in several lines:

Cell LineIC50 (µM)
HeLa15.2
MCF-712.8
A54910.5

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell proliferation and survival.
  • Interaction with DNA : The structure may allow for intercalation into DNA strands, disrupting replication and transcription processes.

Case Studies

  • Study on Anticancer Activity : In vitro studies demonstrated that the compound significantly reduced viability in breast cancer cells through apoptosis pathways. The study highlighted the role of caspase activation in mediating these effects.
  • Antimicrobial Evaluation : A high-throughput screening identified the compound as having notable activity against Mycobacterium tuberculosis with an MIC value of 5 µM. This positions it as a potential candidate for further development in anti-tuberculosis therapies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name (ID) Substituents (Positions 4, 6) Yield (%) Melting Point (°C) Rf Key Biological Findings
Target Compound 4: 3-Fluorophenyl; 6: 2-(Piperidin-1-yl)ethyl - - - Hypothesized CNS activity
4-(2-Hydroxyphenyl)-6-(4-Methoxyphenyl)-Analog (4j) 4: 2-Hydroxyphenyl; 6: 4-Methoxyphenyl 87 ±220 0.41 Anti-inflammatory activity
6-Butyl-4-(3-Fluorophenyl)-Analog 4: 3-Fluorophenyl; 6: Butyl - - - Improved metabolic stability
6-(4-Fluorobenzyl)-4-(4-Hydroxyphenyl)-Analog (Compound D) 4: 4-Hydroxyphenyl; 6: 4-Fluorobenzyl - - - Anti-diabetic activity (IC50: ~12 µM)
N4-(3-Bromophenyl)-6-[2-(2-Chlorophenyl)ethyl]-Pyrrolo[2,3-d]Pyrimidine (10) 4: 3-Bromophenyl; 6: 2-(2-Chlorophenyl)ethyl 56 178.5–180.5 0.17 Kinase inhibition (e.g., EGFR)

Structural Modifications and Activity Trends

Position 4 Substituents :

  • 3-Fluorophenyl (Target Compound): Fluorine’s electron-withdrawing nature enhances binding to aromatic pockets in enzymes or receptors compared to 2-hydroxyphenyl (4j), which may form hydrogen bonds but has lower lipophilicity .
  • 4-Hydroxyphenyl (Compound D): Polar hydroxyl group improves solubility but reduces blood-brain barrier penetration compared to fluorine .

Position 6 Substituents :

  • 2-(Piperidin-1-yl)ethyl (Target Compound): The piperidine moiety may confer affinity for G-protein-coupled receptors (GPCRs) or transporters, unlike the butyl group in , which prioritizes passive diffusion.
  • 4-Fluorobenzyl (Compound D): Bulky aromatic group limits conformational flexibility but enhances selectivity for peripheral targets (e.g., α-glucosidase) .

Ring System Variations :

  • Pyrrolo[3,4-d]pyrimidine (Target Compound) vs. Pyrrolo[2,3-d]pyrimidine (Compound 10): The latter’s ring fusion alters planarity, affecting interactions with flat binding sites (e.g., ATP pockets in kinases) .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The target compound’s logP is predicted to be higher than 4j (due to fluorine and piperidine) but lower than the butyl analog .
  • Solubility: Piperidine’s basic nitrogen improves aqueous solubility compared to nonpolar substituents (e.g., benzyl in Compound D) .
  • Metabolic Stability : Fluorine and methyl groups may reduce oxidative metabolism, whereas hydroxylated analogs (e.g., 4j) are prone to glucuronidation .

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